3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine
CAS No.:
VCID: VC10944405
Molecular Formula: C20H16ClN3
Molecular Weight: 333.8 g/mol
* For research use only. Not for human or veterinary use.
![3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine -](/images/structure/VC10944405.png)
Description |
3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine is a synthetic heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound features a complex structure with a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group, two methyl groups, and a phenyl group. Its molecular formula is C20H16ClN3, with a molecular weight of approximately 348 g/mol . Synthesis and PreparationThe synthesis of 3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the condensation of 4-chlorobenzaldehyde with appropriate pyrazole derivatives in the presence of a suitable catalyst. This reaction is generally performed in solvents such as ethanol or methanol under reflux conditions for several hours to yield the desired product. Biological Activities and ApplicationsPyrazolo[1,5-a]pyrimidines, including 3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine, exhibit diverse biological activities such as anticancer and antimicrobial properties . These compounds are of interest in medicinal chemistry and drug discovery due to their potential therapeutic applications. Research Findings and Future DirectionsResearch on 3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine is ongoing, focusing on its interaction with various biological targets. Preliminary studies indicate potential applications in treating viral infections and other diseases . Understanding these interactions will be crucial for its development as a therapeutic agent. Comparison with Similar Compounds
These compounds share structural similarities but differ in their substituents, which affect their biological activities and therapeutic potential. |
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Product Name | 3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine | ||||||||||||
Molecular Formula | C20H16ClN3 | ||||||||||||
Molecular Weight | 333.8 g/mol | ||||||||||||
IUPAC Name | 3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine | ||||||||||||
Standard InChI | InChI=1S/C20H16ClN3/c1-13-12-18(15-6-4-3-5-7-15)24-20(22-13)19(14(2)23-24)16-8-10-17(21)11-9-16/h3-12H,1-2H3 | ||||||||||||
Standard InChIKey | FYJLGLXCRCDJHS-UHFFFAOYSA-N | ||||||||||||
SMILES | CC1=NC2=C(C(=NN2C(=C1)C3=CC=CC=C3)C)C4=CC=C(C=C4)Cl | ||||||||||||
Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1)C3=CC=CC=C3)C)C4=CC=C(C=C4)Cl | ||||||||||||
PubChem Compound | 753152 | ||||||||||||
Last Modified | Apr 15 2024 |
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